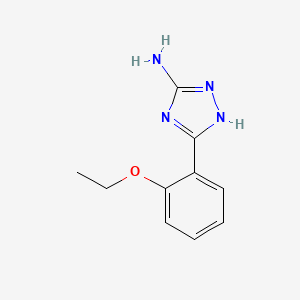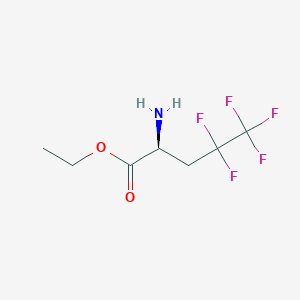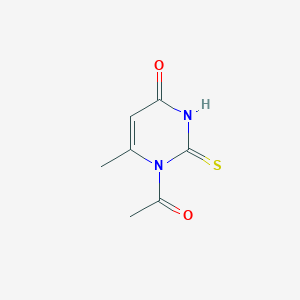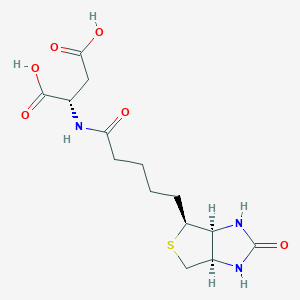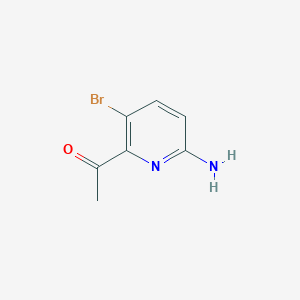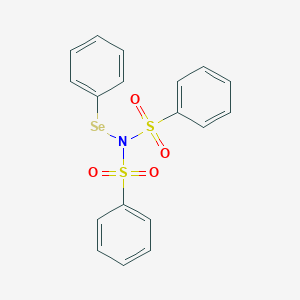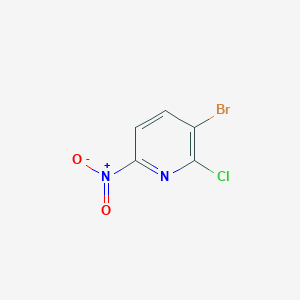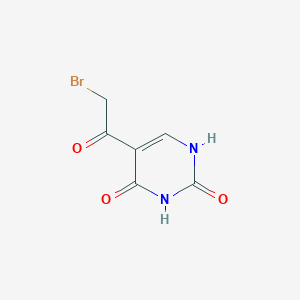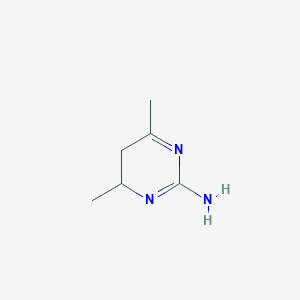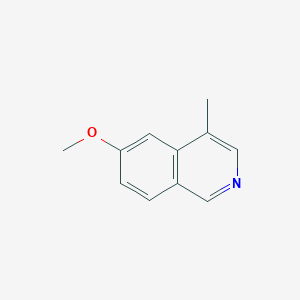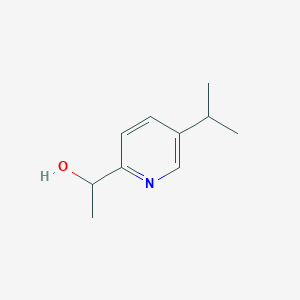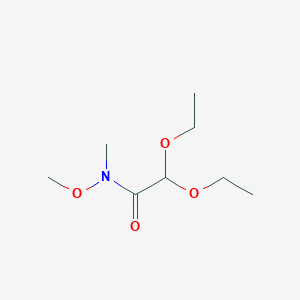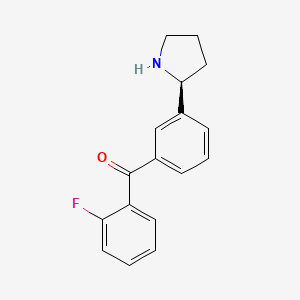
(6-Cyano-1H-indol-3-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyano-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry . The presence of a boronic acid group in this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (6-Cyano-1H-indol-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often employs hydroboration, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is rapid and allows for the large-scale production of boronic acids.
化学反应分析
Types of Reactions
(6-Cyano-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon–carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boric Esters: Used in the synthesis of boronic acids.
Oxidizing Agents: Used for the oxidation of boronic acids.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
(6-Cyano-1H-indol-3-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (6-Cyano-1H-indol-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a bond with the organic halide, resulting in the oxidation of palladium.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst forms a new carbon–carbon bond and is reduced back to its original state.
相似化合物的比较
属性
分子式 |
C9H7BN2O2 |
|---|---|
分子量 |
185.98 g/mol |
IUPAC 名称 |
(6-cyano-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12-14H |
InChI 键 |
GHTQENJPVSTRPZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CNC2=C1C=CC(=C2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


